2-(4-Methylthiazol-5-yl)ethyl formate CAS number 90731-56-9
2-(4-Methylthiazol-5-yl)ethyl formate CAS number 90731-56-9
An In-Depth Technical Guide to 2-(4-Methylthiazol-5-yl)ethyl formate (CAS: 90731-56-9)
Abstract
This technical guide provides a comprehensive scientific overview of 2-(4-Methylthiazol-5-yl)ethyl formate (CAS No. 90731-56-9). Intended for researchers, scientists, and professionals in the flavor and fragrance or pharmaceutical industries, this document details the compound's physicochemical properties, a probable synthesis pathway with a detailed experimental protocol, its primary applications in flavor science, and essential quality control and safety protocols. The information is grounded in authoritative sources to ensure scientific integrity and practical applicability.
Introduction
2-(4-Methylthiazol-5-yl)ethyl formate is a heterocyclic compound recognized for its significant contribution as a flavoring agent.[1][2] Identified by its CAS number 90731-56-9 and FEMA number 4275, it is a key component in the creation of complex flavor profiles, particularly those requiring nutty, brown, and roasted notes.[1] Its chemical structure, featuring a thiazole ring, is central to its distinct organoleptic properties. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," underscoring its established role in the food industry.[1][3] This guide will explore the molecule from its foundational properties to its practical application and synthesis.
Caption: Logical workflow for the synthesis of the target compound.
Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification
This protocol describes a self-validating system for the synthesis of 2-(4-Methylthiazol-5-yl)ethyl formate. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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4-Methyl-5-(2-hydroxyethyl)thiazole (1 mole equivalent)
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Formic acid (≥95%, 1.5 mole equivalents)
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Concentrated sulfuric acid (catalytic amount, ~0.02 mole equivalents)
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Toluene (as solvent and for azeotropic water removal)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
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Reactor Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for the azeotropic removal of water with toluene, which is the primary method to drive the reversible esterification reaction to completion.
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Charging Reagents: To the flask, add 4-Methyl-5-(2-hydroxyethyl)thiazole, toluene, and formic acid. Stir the mixture to ensure homogeneity.
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Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture. The acid protonates the formic acid, activating it for nucleophilic attack by the alcohol.
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Reaction and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected, which should correspond stoichiometrically to the limiting reagent. Continue reflux until no more water is collected (typically 3-5 hours).
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Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step is critical to neutralize the acidic catalyst and any unreacted formic acid, preventing product degradation during distillation.
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Workup - Extraction: Wash the organic layer subsequently with water and then brine to remove any remaining inorganic salts.
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Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water, which could interfere with the final product's stability and purity.
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Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene solvent. The resulting crude product can be further purified by vacuum distillation to yield high-purity 2-(4-Methylthiazol-5-yl)ethyl formate.
Application in Flavor Science
The primary and most significant application of this compound is as a flavoring agent in the food and beverage industry. [1][2]Its value is derived from a unique and potent flavor profile.
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Flavor Profile: The aroma is consistently described as nutty, brown, and roasted. [1]This profile makes it highly effective in building the complex sensory experience of cooked, roasted, or baked goods.
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Usage: It is used to impart or enhance flavors in a variety of products, including:
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Baked Goods: To provide a nutty, toasted crust note.
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Coffee and Chocolate: To enhance the roasted character.
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Meat Products: To contribute to a savory, cooked meat flavor.
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Nut-flavored Products: To boost and round out nutty profiles in snacks and confectionery.
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Regulatory Standing and Trustworthiness: The compound is listed as GRAS (Generally Recognized as Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 4275). [2][3]Furthermore, the JECFA evaluation affirms its safety for use as a flavoring agent at current intake levels, providing a strong foundation of trust for its inclusion in food products. [1]
Quality Control and Analytical Methodology
Ensuring the identity and purity of a flavor ingredient is paramount for both regulatory compliance and final product quality. A multi-step analytical workflow is employed to validate each batch of 2-(4-Methylthiazol-5-yl)ethyl formate.
Caption: A standard workflow for quality control analysis.
Protocol 2: General Quality Control Workflow
This protocol outlines the standard tests required to confirm that the material meets its specifications.
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Objective: To confirm the chemical identity and determine the purity of the compound.
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Methodology: A diluted sample is injected into a gas chromatograph. The retention time of the main peak is compared to that of a certified reference standard. The eluent is passed into a mass spectrometer, and the resulting fragmentation pattern (mass spectrum) must match the reference spectrum for unequivocal identification. Purity is calculated from the peak area percentage, typically requiring ≥95%.
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Refractive Index Measurement:
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Objective: To verify a key physical constant of the liquid.
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Methodology: A calibrated refractometer is used to measure the refractive index of the sample at a controlled temperature (e.g., 20°C). The result must fall within the specified range of 1.518-1.524. [1]3. Density Measurement:
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Objective: To verify another critical physical property.
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Methodology: The density is measured using a calibrated pycnometer or digital density meter. The value must conform to the specification of 1.215-1.221 g/cm³. [1]4. Organoleptic Evaluation:
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Objective: To ensure the material has the correct aroma profile.
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Methodology: A sample is prepared on a smelling strip and evaluated by a panel of trained flavorists. The aroma must be characteristic of the substance (nutty, roasted) and free from any off-notes.
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Safety and Handling
Based on aggregated data from notifications to the ECHA C&L Inventory, 2-(4-Methylthiazol-5-yl)ethyl formate is reported by the vast majority of companies (98.9%) as not meeting the criteria for GHS hazard classification. [1]This indicates a low hazard profile under standard industrial and laboratory conditions.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling.
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Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [4]Keep containers tightly closed to prevent contamination and degradation.
Conclusion
2-(4-Methylthiazol-5-yl)ethyl formate is a well-characterized flavor ingredient with a valuable and distinct nutty, roasted sensory profile. Its synthesis is achievable through standard esterification chemistry, and its quality can be rigorously controlled with routine analytical methods. Supported by a strong safety record, including a favorable JECFA evaluation and a low hazard profile, it remains a trusted and effective tool for scientists and developers in the food and flavor industry.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12833143, 2-(4-Methylthiazol-5-yl)ethyl formate. PubChem. [Link]
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The Good Scents Company (n.d.). 2-ethyl-4-methyl thiazole. The Good Scents Company Information System. [Link]
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Flavor and Extract Manufacturers Association (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. FEMA. [Link]
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Wang, L., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 12(1), 1-5. National Center for Biotechnology Information. [Link]
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Global Substance Registration System (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE. GSRS. [Link]
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Sciencemadness Wiki (2020). Ethyl formate. Sciencemadness. [Link]
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PubChemLite (n.d.). 2-(4-methylthiazol-5-yl)ethyl formate (C7H9NO2S). PubChemLite. [Link]
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The Good Scents Company (n.d.). sulfurol 4-methyl-5-thiazoleethanol. The Good Scents Company Information System. [Link]
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